N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

Catalog No.
S12384529
CAS No.
M.F
C23H33N3O
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phe...

Product Name

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

IUPAC Name

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide

Molecular Formula

C23H33N3O

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H33N3O/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27)

InChI Key

JVOZATDVXUSPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide is a complex organic compound characterized by its multi-functional amine and amide groups. This compound features a pentanamide backbone with various substituents, including two amino groups and phenyl groups, which contribute to its unique chemical properties. The presence of multiple functional groups suggests potential for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry.

Typical of amines and amides, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
  • Alkylation: Reaction with alkyl halides to introduce alkyl groups at the amino nitrogen.
  • Condensation: Formation of imines or related structures via reaction with aldehydes or ketones.

These reactions can be utilized to modify the compound for specific applications or to enhance its biological activity.

Preliminary studies indicate that N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide may exhibit significant biological activity. Its structure suggests potential interactions with various biological targets, including:

  • Neurotransmitter receptors: The presence of amino groups could facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial properties: Compounds with similar structures have shown efficacy against bacterial strains, suggesting this compound may also possess antimicrobial activity.

Further pharmacological studies are necessary to elucidate its specific biological effects and mechanisms of action.

The synthesis of N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide can be achieved through several methods:

  • Direct Amination: Starting from a suitable pentanoyl derivative, amination can be performed using ammonia or primary amines under controlled conditions.
  • Multi-step Synthesis: A multi-step approach involving the formation of intermediates through reactions such as alkylation and acylation can be employed to build the desired structure progressively.

Each method should be optimized for yield and purity, utilizing techniques such as chromatography for purification.

Given its structural characteristics, N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Biochemistry: As a reagent in biochemical assays due to its reactivity with biological molecules.
  • Material Science: Its unique properties may allow for applications in creating novel materials or coatings.

Interaction studies are crucial for understanding how N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide interacts with biological systems. Techniques such as:

  • Molecular docking: To predict binding affinities with various receptors.
  • In vitro assays: To evaluate biological activity against specific cell lines or pathogens.

These studies will provide insights into the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide. Here are some notable examples:

Compound NameStructureKey Features
1,3-DiaminopropaneNH2(CH2)3NH2NH_2(CH_2)_3NH_2Simple diamine structure; used in polymer synthesis.
PhenylethylamineC6H5CH2CH2NH2C_6H_5CH_2CH_2NH_2Neurotransmitter precursor; affects mood and cognition.
4-AminobenzamideC6H4(NH2)C(O)NH2C_6H_4(NH_2)C(O)NH_2Used in drug development; shows anti-cancer properties.

Uniqueness

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide stands out due to its complex multi-functional structure that combines both aliphatic and aromatic components, enhancing its potential for diverse biological interactions compared to simpler analogs. Its unique arrangement allows for specific receptor binding, which may not be achievable by the simpler compounds listed above.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

367.262362685 g/mol

Monoisotopic Mass

367.262362685 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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